molecular formula C7H16ClNO2S B1433437 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride CAS No. 1787855-34-8

7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride

Cat. No.: B1433437
CAS No.: 1787855-34-8
M. Wt: 213.73 g/mol
InChI Key: SKRLWGMYVOOHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride involves its potent oxidizing properties. It can interact with various molecular targets, leading to the oxidation of specific functional groups in organic molecules. This interaction can result in the formation of new chemical bonds and the modification of existing ones, thereby altering the chemical and biological properties of the target molecules.

Comparison with Similar Compounds

Similar compounds to 7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride include:

    7,7-Dimethyl-1,4-thiazepane: The parent compound without the 1,1-dioxide group.

    1,4-Thiazepane 1,1-dioxide: A similar compound without the dimethyl substitution.

    7,7-Dimethyl-1,4-thiazepane 1,1-dioxide: The non-hydrochloride form of the compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct oxidizing properties and potential biological activities.

Properties

IUPAC Name

7,7-dimethyl-1,4-thiazepane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(2)3-4-8-5-6-11(7,9)10;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRLWGMYVOOHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCCS1(=O)=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride
Reactant of Route 2
7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride
Reactant of Route 3
7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride
Reactant of Route 4
7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride
Reactant of Route 5
7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride
Reactant of Route 6
7,7-Dimethyl-1,4-thiazepane 1,1-dioxide hydrochloride

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